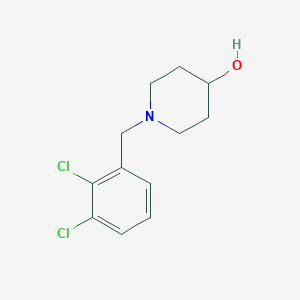

1-(2,3-dichlorobenzyl)-4-piperidinol

Description

1-(2,3-Dichlorobenzyl)-4-piperidinol is a piperidine derivative featuring a 2,3-dichlorobenzyl substitution at the 1-position and a hydroxyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, such as dopamine D3 ligands . Its synthesis typically involves nucleophilic substitution between 4-piperidinol and 2,3-dichlorobenzyl chloride (CAS 3290-01-5), a reactive alkylating agent .

Properties

IUPAC Name |

1-[(2,3-dichlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-11-3-1-2-9(12(11)14)8-15-6-4-10(16)5-7-15/h1-3,10,16H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGUYPUCKQBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position on the Benzyl Group

Variations in the dichloro-substitution pattern on the benzyl group significantly alter steric and electronic properties:

Impact : The 2,3-dichloro configuration optimizes interactions with hydrophobic pockets in receptor binding sites, as seen in dopamine D3 ligands .

Functional Groups on the Piperidine Ring

The nature of substituents at the 4-position of piperidine influences solubility, lipophilicity, and bioactivity:

| Compound | 4-Position Group | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | -OH | ~2.1 | 10–15 (aqueous) |

| Ethyl 1-(2,3-Dichlorobenzyl)piperidine-4-carboxylate | -COOEt | ~3.8 | <1 (aqueous) |

| [1-(2,6-Dichlorobenzyl)-piperidin-4-yl]-methanol | -CH2OH | ~1.9 | 20–25 (aqueous) |

Key Findings :

- The hydroxyl group in 4-piperidinol enhances water solubility, critical for oral bioavailability.

- Ethyl esters (e.g., AB13156 ) increase lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability due to esterase susceptibility.

- The primary alcohol in [1-(2,6-dichlorobenzyl)-piperidin-4-yl]-methanol offers intermediate solubility but weaker receptor affinity compared to secondary alcohols .

Core Heterocyclic Structure

Replacement of piperidine with pyrrolidine or piperazine alters conformational flexibility and binding kinetics:

Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.